molecular formula C16H23N3O2 B6760783 N-(2-cyclopropyloxolan-3-yl)-6-(propan-2-ylamino)pyridine-3-carboxamide

N-(2-cyclopropyloxolan-3-yl)-6-(propan-2-ylamino)pyridine-3-carboxamide

Cat. No.: B6760783
M. Wt: 289.37 g/mol
InChI Key: ZIZNJZHIIJODIX-UHFFFAOYSA-N
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Description

N-(2-cyclopropyloxolan-3-yl)-6-(propan-2-ylamino)pyridine-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a carboxamide group, an isopropylamino group, and a cyclopropyloxolan moiety. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.

Properties

IUPAC Name

N-(2-cyclopropyloxolan-3-yl)-6-(propan-2-ylamino)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-10(2)18-14-6-5-12(9-17-14)16(20)19-13-7-8-21-15(13)11-3-4-11/h5-6,9-11,13,15H,3-4,7-8H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZNJZHIIJODIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C=C1)C(=O)NC2CCOC2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclopropyloxolan-3-yl)-6-(propan-2-ylamino)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyridine Core: Starting with a suitable pyridine precursor, functional groups are introduced through electrophilic or nucleophilic substitution reactions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via amide coupling reactions using reagents such as carbodiimides or acyl chlorides.

    Attachment of the Isopropylamino Group: This step often involves reductive amination or nucleophilic substitution reactions.

    Cyclopropyloxolan Moiety Addition: The cyclopropyloxolan group is typically introduced through cyclization reactions involving appropriate precursors and catalysts.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyloxolan moiety, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially yielding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents depending on the desired substitution.

Major Products:

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Amine Derivatives: Reduced forms of the carboxamide group.

    Substituted Pyridines: Pyridine derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a bioactive compound.

    Medicine: Exploring its therapeutic potential, particularly in the development of drugs targeting specific pathways.

    Industry: Potential use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyloxolan-3-yl)-6-(propan-2-ylamino)pyridine-3-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

  • N-(2-cyclopropyloxolan-3-yl)-6-(methylamino)pyridine-3-carboxamide
  • N-(2-cyclopropyloxolan-3-yl)-6-(ethylamino)pyridine-3-carboxamide
  • N-(2-cyclopropyloxolan-3-yl)-6-(butylamino)pyridine-3-carboxamide

Comparison: N-(2-cyclopropyloxolan-3-yl)-6-(propan-2-ylamino)pyridine-3-carboxamide is unique due to the presence of the isopropylamino group, which may confer distinct steric and electronic properties compared to its analogs

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